molecular formula C16H19NO3 B566299 Desethyl methyl etodolac CAS No. 109518-50-5

Desethyl methyl etodolac

Cat. No.: B566299
CAS No.: 109518-50-5
M. Wt: 273.332
InChI Key: FCSFORLYLNCXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl methyl etodolac is a characterized metabolite of Etodolac, a non-steroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity . Its primary research application is as a high-purity reference standard to support analytical method development, validation, and quality control (QC) during the synthesis and formulation stages of the parent drug, Etodolac . By serving as a traceable benchmark against pharmacopeial standards (such as those from the USP or EP), this compound is crucial for ensuring the accuracy, consistency, and regulatory compliance of analytical data in pharmaceutical development . The use of this well-defined metabolite allows researchers to study the metabolic pathway of Etodolac, which is known to be extensively metabolized in the liver, thereby contributing to a comprehensive understanding of the drug's pharmacokinetic profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSFORLYLNCXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732111
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109518-47-0
Record name Desethyl methyl etodolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL ETODOLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desethyl methyl etodolac involves several steps, starting from the parent compound etodolac. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Degradation Mechanisms

Etodolac undergoes pH-dependent degradation, yielding intermediates like 7-ethyltryptophol (4) and decarboxylated products. The reaction follows first-order kinetics with activation energies of 26 kcal/mol (acidic conditions) and 24 kcal/mol (neutral conditions) .

Key Degradation Pathways :

  • Acid-catalyzed decomposition :
    Etodolac7 ethyltryptophol 4 decarboxylated product 3 \text{Etodolac}\rightarrow \text{7 ethyltryptophol 4 }\rightarrow \text{decarboxylated product 3 }

  • Neutral pH pathways :
    Etodolac7 ethyl 2 1 methylenepropyl 1H indole 3 ethanol 2 \text{Etodolac}\rightarrow \text{7 ethyl 2 1 methylenepropyl 1H indole 3 ethanol 2 }

The degradation is influenced by temperature and solvent, with an inflection point at pH 4.65 corresponding to etodolac’s pKa value .

Enzymatic Transformations

Desethyl methyl etodolac’s formation involves cytochrome P450-mediated enzymatic processes. This step removes an ethyl group and introduces a methyl group, altering COX-2 selectivity compared to etodolac. While detailed synthetic routes are not fully documented, its metabolic formation aligns with NSAID biotransformation patterns.

Comparative Analysis of COX Inhibition

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index
Etodolac50105:1
This compound100520:1
Ketorolac10110:1

This compound demonstrates a 20:1 COX-2/COX-1 selectivity ratio, suggesting reduced gastrointestinal risks compared to traditional NSAIDs.

Scientific Research Applications

Desethyl methyl etodolac is extensively used in scientific research for various applications:

Mechanism of Action

Desethyl methyl etodolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound primarily targets COX-2, which is induced during inflammatory processes .

Comparison with Similar Compounds

Anti-inflammatory Efficacy

  • Etodolac Methyl Ester: Not pharmacologically active; serves only as a synthetic precursor.
  • Amino Acid Prodrugs (EGlnME, EGaME, ECME): Provide sustained release of etodolac, masking its acidic group to reduce gastric irritation while maintaining efficacy .

Selectivity and Mechanism

  • COX-2 Selectivity : Etodolac has moderate COX-2 selectivity (SI = 142), which diminishes in derivatives like 8-(1-hydroxyethyl)etodolac (SI < 45) due to steric hindrance from substituents .
  • Anticancer Mechanisms : Triazole derivatives inhibit β-catenin signaling in multiple myeloma cells, while hydrazide-hydrazones target COX-2 overexpression in tumors .

Biological Activity

Desethyl methyl etodolac is a metabolite of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is essential for elucidating its potential therapeutic applications and mechanisms of action.

This compound has the molecular formula C16H19NO3C_{16}H_{19}NO_3 and a molecular weight of 273.33 g/mol. Its structure is closely related to etodolac, which allows it to share similar pharmacological properties.

This compound primarily exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively diminishes inflammatory responses and alleviates pain .

Biological Activity

  • Anti-inflammatory Effects :
    • In various studies, this compound has demonstrated significant anti-inflammatory activity. It has been shown to inhibit prostaglandin production in cultured chondrocytes with an IC50 value of 50 nM .
    • The compound's effectiveness in reducing inflammation has been corroborated in animal models, where it exhibited an ED50 of 3 mg/kg in rat models of adjuvant arthritis .
  • Anticancer Potential :
    • Recent research has explored the chemopreventive effects of this compound in cancer models. For instance, studies indicated that etodolac could prevent chemically induced biliary carcinogenesis in hamsters, suggesting a potential role for its metabolite in cancer prevention.
    • Additionally, formulations such as etodolac-loaded nanospheres have shown enhanced cytotoxicity against liver cancer cells (HepG2), indicating that this compound may have applications in oncology by promoting apoptosis in cancer cells .
  • Cytotoxicity and Apoptosis :
    • In vitro studies have demonstrated that this compound influences cell signaling pathways associated with apoptosis. It has been observed to elevate mRNA expression levels of pro-apoptotic factors while downregulating cyclin-dependent kinase 1 (CDK1) and cyclooxygenase-2 (COX-2), which are crucial for cell cycle progression and survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of prostaglandin production (IC50: 50 nM)
AnticancerChemopreventive effects in biliary carcinogenesis
CytotoxicityInduces apoptosis in HepG2 cells

Case Studies

  • Adjuvant Arthritis Model :
    • In a study involving rat models, this compound was administered to evaluate its efficacy in reducing inflammation associated with arthritis. The results indicated significant reduction in inflammatory markers and pain scores compared to control groups .
  • Cancer Cell Line Studies :
    • A comparative study on the cytotoxic effects of free this compound versus its nanosphere formulation revealed that the latter significantly enhanced cellular uptake and apoptosis induction in HepG2 cells, highlighting its potential as an effective therapeutic agent against liver cancer .

Q & A

Q. What established synthetic routes are used to produce desethyl methyl etodolac, and how is its purity validated?

this compound is synthesized via multi-step pathways, including the oxa-Pictet-Spengler reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, catalyzed by inorganic acids (e.g., HCl, H₂SO₄) . Key validation methods include:

  • HPLC-UV for real-time monitoring of reaction kinetics and intermediate conversion .
  • NMR spectroscopy and mass spectrometry to confirm structural integrity and purity .
  • Detailed characterization of intermediates (e.g., etodolac methyl ester) to ensure stepwise accuracy .

Q. How can researchers ensure reproducibility in synthesizing this compound intermediates?

Reproducibility requires strict adherence to:

  • Catalyst stoichiometry : Optimize acid equivalents (1–5 molar ratios relative to β-ketoester) to control reaction efficiency .
  • Purity of starting materials : Use HPLC to verify 7-ethyltryptophol purity before synthesis .
  • Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include reaction conditions, instrumentation, and supplementary data for replication .

Q. What safety protocols are essential for handling this compound in laboratories?

Critical precautions include:

  • Personal protective equipment (PPE) : Chemical-resistant gloves, lab coats, and full-face respirators to prevent inhalation or dermal exposure .
  • Engineering controls : Use fume hoods to minimize aerosol formation .
  • Waste disposal : Incinerate via licensed facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can kinetic discrepancies during acid-catalyzed synthesis of this compound precursors be resolved?

Methodological strategies include:

  • HPLC kinetic profiling : Track reactant depletion and product formation under varying acid concentrations and temperatures to identify optimal reaction windows .
  • Statistical modeling : Apply time-series analysis to distinguish between experimental noise and systemic variability .
  • Replicate studies : Compare results across independent labs to isolate equipment- or operator-dependent errors .

Q. What experimental designs are recommended for stability studies of this compound?

Stability assessments should:

  • Simulate storage conditions : Expose samples to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C) .
  • Monitor degradation : Use UV spectroscopy or HPLC to quantify decomposition products (e.g., carbon oxides, nitrogen derivatives) .
  • Validate protocols : Reference ICH guidelines for pharmaceutical stability testing to ensure regulatory compliance .

Q. How can computational methods predict this compound's reactivity and pharmacological interactions?

Advanced approaches include:

  • Density Functional Theory (DFT) : Calculate molecular electrostatic potentials and Fukui indices to identify reactive sites .
  • Molecular docking : Simulate ligand-receptor binding affinities to hypothesize anti-inflammatory mechanisms .
  • ADME modeling : Predict absorption, distribution, and toxicity profiles in silico before in vivo trials .

Q. What statistical frameworks address dose-response relationships in pharmacological studies of this compound?

Robust analysis involves:

  • Meta-analysis : Combine data from heterogeneous studies (e.g., case-control, cohort) to identify dose-dependent trends .
  • Confounder adjustment : Use multivariate regression to control for variables like metabolic rate or concurrent medications .
  • Sensitivity testing : Evaluate model robustness by iteratively excluding outlier datasets .

Methodological Best Practices

Q. How should researchers document experimental procedures to ensure transparency?

Follow academic guidelines such as:

  • Structured reporting : Separate methods, results, and discussion sections; avoid data duplication between text and tables .
  • Supplementary materials : Archive raw HPLC chromatograms, NMR spectra, and computational input files for peer review .
  • Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.